2-Amino-6-hydroxyhexanoic acid

概要

説明

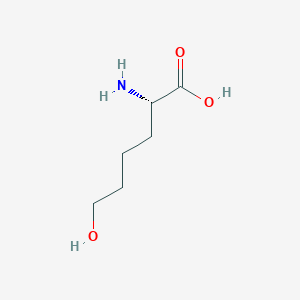

2-Amino-6-hydroxyhexanoic acid (HACA), also known as (S)-2-amino-6-hydroxyhexanoic acid (CAS 305-77-1), is a non-proteinogenic amino acid with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol . Structurally, it features an amino group at the C2 position and a hydroxyl group at the C6 position (Figure 1). HACA serves as the reduced form of allysine (α-aminoadipic semialdehyde), a key intermediate in collagen and elastin crosslinking .

準備方法

Chemical Synthesis via Hydroxylation of Norleucine Derivatives

The hydroxylation of norleucine (2-aminohexanoic acid) represents a foundational method for synthesizing 2-amino-6-hydroxyhexanoic acid. This approach introduces a hydroxyl group at the ε-position of norleucine through controlled oxidation.

Reaction Conditions and Reagents

Hydroxylation is typically performed using oxidizing agents such as KMnO₄ or hydrogen peroxide (H₂O₂) in acidic or alkaline media. For instance, KMnO₄ in sulfuric acid (H₂SO₄) at 60–80°C selectively oxidizes the terminal methyl group of norleucine to a hydroxyl group . The reaction proceeds via a radical intermediate, with the manganese ion facilitating electron transfer.

Table 1: Key Parameters for Norleucine Hydroxylation

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps increase rate but risk overoxidation |

| Oxidant Concentration | 0.1–0.5 M KMnO₄ | Excess oxidant reduces selectivity |

| Reaction Time | 4–8 hours | Prolonged time lowers yield due to side reactions |

| pH | 2.5–3.5 (H₂SO₄) | Acidic conditions stabilize intermediates |

Yields under these conditions range from 55% to 68%, with purity exceeding 90% after recrystallization .

Microbial Oxidation of Cyclohexane

Recent advances in biocatalysis have enabled the one-pot synthesis of this compound from cyclohexane using engineered microbial strains.

Two-Strain Biocatalytic System

A hybrid system employing Pseudomonas taiwanensis and Escherichia coli achieves a six-step enzymatic cascade :

-

Cyclohexane hydroxylation : P. taiwanensis oxidizes cyclohexane to cyclohexanol via cytochrome P450 monooxygenase.

-

Sequential oxidation : Alcohol dehydrogenase (ADH) and cyclohexanone monooxygenase (CHMO) convert cyclohexanol to ε-caprolactone.

-

Lactone hydrolysis : ε-Caprolactone is hydrolyzed to 6-hydroxyhexanoic acid.

-

Transamination : ω-Transaminase from E. coli introduces the amino group at C2.

Table 2: Microbial Synthesis Optimization

| Variable | Optimal Value | Effect on 6AHA Yield |

|---|---|---|

| Biomass Concentration | 5 g CDW/L | Maximizes enzyme activity |

| Cyclohexane Loading | 20 mM | Higher concentrations inhibit cells |

| Oxygen Transfer Rate | 150 mmol/L/h | Sustains oxidation reactions |

| pH | 7.0–7.5 | Maintains enzyme stability |

This method achieves a 47% yield (80% conversion) with a volumetric productivity of 0.59 mM/h .

Enzymatic Cascades with Immobilized Enzymes

Immobilizing key enzymes on solid supports enhances reusability and reaction control.

Enzyme Immobilization Strategies

-

Covalent binding : ω-Transaminase immobilized on epoxy-functionalized resins retains 85% activity after 10 cycles.

-

Encapsulation : ADH and CHMO co-encapsulated in silica gels show synergistic activity, reducing intermediate diffusion .

Table 3: Performance of Immobilized Systems

| Support Matrix | Enzyme Load (mg/g) | Residual Activity (Cycle 5) |

|---|---|---|

| Epoxy resin | 120 | 78% |

| Silica gel | 95 | 82% |

| Chitosan beads | 80 | 68% |

Stepwise Substitution Reactions

A classical approach involves substituting functional groups on preformed hydroxyamino acid backbones.

Tosylation-Cyanation Sequence

As demonstrated in the synthesis of indospicine :

-

Tosylation : this compound reacts with tosyl chloride (TsCl) in pyridine, yielding 6-tosyloxy derivative.

-

Cyanation : Displacement with sodium cyanide (NaCN) in DMF introduces a nitrile group.

-

Hydrogenation : Palladium-catalyzed hydrogenation reduces the nitrile to an amine, forming 2-amino-6-aminohexanoic acid.

Critical Parameters :

-

Tosylation requires anhydrous conditions to prevent hydrolysis.

-

Cyanation at 80°C improves nucleophilic substitution kinetics.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chemical Hydroxylation | 55–68% | >90% | Industrial | Moderate (toxic waste) |

| Microbial Oxidation | 47% | 85–90% | Pilot-scale | Low (aqueous media) |

| Enzymatic Cascade | 65%* | >95% | Lab-scale | Low |

| Stepwise Substitution | 30–40% | 80–85% | Lab-scale | High (organic solvents) |

*Theoretical maximum for immobilized systems.

化学反応の分析

Types of Reactions: 2-Amino-6-hydroxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 2-amino-6-oxohexanoic acid.

Reduction: Formation of 2-amino-6-hydroxyhexanol.

Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula: CHNO

- Molecular Weight: 147.17 g/mol

- CAS Number: 305-77-1

Antiviral and Antihypertensive Drug Intermediate

2-Amino-6-hydroxyhexanoic acid serves as an important intermediate in the synthesis of antiviral and antihypertensive drugs. Its structural properties allow it to be incorporated into various pharmaceutical compounds, enhancing their efficacy. For instance, it has been linked to the development of drugs that target viral infections and hypertension management .

Peptide Synthesis

This compound can be utilized in peptide synthesis due to its ability to form stable peptide bonds. Its incorporation into peptides can modify their biological activity, making it useful in drug design and development .

Enzyme Substrate

This compound acts as a substrate for specific enzymes involved in metabolic pathways. Research indicates that it can influence enzyme activity, which is critical for understanding metabolic disorders and developing enzyme inhibitors .

Biocatalysis

Recent studies have explored the use of biocatalysts for the production of 6-hydroxyhexanoic acid from cyclohexane, showcasing its potential in sustainable chemical processes. The bioconversion process utilizes engineered strains of Pseudomonas taiwanensis, demonstrating the compound's relevance in biotechnological applications .

Biodegradable Polymers

This compound is a key building block for polycaprolactone, a biodegradable polymer. This polymer finds applications in drug delivery systems and tissue engineering due to its biocompatibility and biodegradability .

Case Studies

作用機序

The mechanism of action of 2-Amino-6-hydroxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for hydroxylases and aminotransferases, facilitating the biosynthesis of essential biomolecules. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

類似化合物との比較

Comparison with Structural and Functional Analogs

Positional Isomers: 6-Amino-2-hydroxyhexanoic Acid

- Molecular Formula: C₆H₁₃NO₃ (same as HACA)

- Key Differences: The amino and hydroxyl groups are swapped (amino at C6, hydroxyl at C2).

- Properties: Exhibits distinct reactivity due to altered functional group positions. No cyclization behavior reported, unlike HACA .

Functional Group Analogs

6-Amino-2-oxohexanoic Acid (α-Ketolysine)

- Molecular Formula: C₆H₁₁NO₃

- Key Differences : Replaces the C2 hydroxyl with a ketone group.

- Reactivity : The ketone enables transamination or reductive amination pathways, diverging from HACA’s cyclization tendency .

(R)-2-Amino-6-boronohexanoic Acid

- Molecular Formula: C₆H₁₂BNO₃

- Key Differences : Incorporates a boronate group at C4.

- Applications : Designed as a potent enzyme inhibitor (e.g., arginase), highlighting its utility in medicinal chemistry .

Related Biodegradation Products

6-Hydroxyhexanoic Acid

- Molecular Formula : C₆H₁₂O₃

- Key Differences: Lacks the amino group; a degradation product of poly-ε-caprolactone (PCL).

- Metabolism : Converted to adipic acid via ω-oxidation in the liver, then metabolized via β-oxidation .

Comparative Data Table

生物活性

2-Amino-6-hydroxyhexanoic acid, commonly referred to as L-serine, is an α-amino acid that plays a crucial role in various biological processes. This compound is characterized by its six-carbon chain structure, which includes an amino group, a hydroxyl group, and a carboxylic acid group, making it polar and hydrophilic. Its chemical formula is . L-serine is classified as a non-essential amino acid due to its ability to be synthesized by the human body and is integral in protein synthesis and the production of several important biomolecules, including neurotransmitters and nucleotides.

Protein Synthesis

L-serine is vital for protein synthesis. It serves as a building block for proteins and enzymes that are essential for cellular functions. The incorporation of L-serine into proteins can influence their structure and function, impacting metabolic pathways.

Neurotransmitter Precursor

L-serine acts as a precursor for several neurotransmitters, including glycine and D-serine. Glycine is involved in inhibitory neurotransmission in the central nervous system, while D-serine plays a significant role in modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory formation.

Metabolic Role

L-serine participates in various metabolic pathways:

- Phospholipid Synthesis : It contributes to the synthesis of phosphatidylserine, a key component of cell membranes.

- Nucleotide Synthesis : L-serine is involved in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis .

Anti-inflammatory Effects

Recent studies have indicated that L-serine may exhibit anti-inflammatory properties. In murine models of obesity, L-serine has been shown to improve inflammation and insulin resistance by modulating immune responses in adipose tissues. Specifically, it suppresses the production of pro-inflammatory cytokines and enhances metabolic health .

Neuroprotective Properties

Research has demonstrated that L-serine supplementation can have neuroprotective effects. In clinical trials involving patients with neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), L-serine was found to improve clinical outcomes by enhancing neuronal survival and function .

Case Study 1: Neurodegenerative Disease

A clinical trial investigated the effects of L-serine supplementation in patients with ALS. Participants who received L-serine showed improved muscle strength and function compared to the placebo group. The study concluded that L-serine could be a potential therapeutic agent for neurodegenerative conditions due to its role in neurotransmitter regulation .

Case Study 2: Obesity Management

In a study focusing on diet-induced obesity in mice, administration of L-serine resulted in significant reductions in body weight gain and improvements in glucose tolerance. The mechanism involved suppression of lipolysis and pro-inflammatory mediator release from adipocytes, indicating its potential as a therapeutic agent for obesity-related metabolic disorders .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Protein Synthesis | Building block for proteins; influences enzyme structure and function |

| Neurotransmitter Precursor | Precursor for glycine and D-serine; modulates NMDA receptor activity |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines; improves insulin sensitivity |

| Neuroprotective Properties | Enhances neuronal survival; potential treatment for neurodegenerative diseases |

| Metabolic Role | Involved in phospholipid and nucleotide synthesis |

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-Amino-6-hydroxyhexanoic acid, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as selective protection of functional groups. For example:

- Hydroxyl Protection: Use tert-butyldimethylsilyl (TBS) chloride to protect the hydroxyl group, enabling selective amination of the carboxylic acid intermediate .

- Amination: Employ reductive amination with sodium cyanoborohydride in methanol under controlled pH (6–7) to introduce the amino group .

- Deprotection: Remove the TBS group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Optimization Tips: Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., THF/water mixtures) to improve yields. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers indicate purity?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]⁺ at m/z 148.1 (theoretical: 147.17 g/mol) .

- FT-IR: Peaks at 3300–3500 cm⁻¹ (O-H/N-H stretch) and 1700 cm⁻¹ (C=O stretch) confirm functional groups .

Q. What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Storage Conditions: Keep in amber vials at 2–8°C under inert gas (Ar) to prevent oxidation and hygroscopic degradation .

- Handling: Use anhydrous solvents (e.g., dry THF) during experiments to avoid hydrolysis. Pre-purify via recrystallization (ethanol/water, 4:1 v/v) if discoloration occurs .

Advanced Research Questions

Q. How do the amino and hydroxyl groups in this compound influence its reactivity in synthesizing biodegradable polymers, and what strategies prevent cross-linking?

Methodological Answer:

- Reactivity Challenges: The dual functionality can lead to unintended branching during polymerization.

- Mitigation Strategies:

- Protective Groups: Temporarily protect the amino group with Boc (tert-butoxycarbonyl) and the hydroxyl group with acetyl chloride before polymerization .

- Catalyst Selection: Use enzymatic catalysts (e.g., Candida antarctica lipase B) for regioselective esterification, minimizing side reactions .

- Monomer Design: Co-polymerize with ε-caprolactone to reduce steric hindrance and improve chain linearity .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Methodological Answer:

- Systematic Solubility Profiling:

- Test solubility in buffered aqueous solutions (pH 3–10) and polar aprotic solvents (DMSO, DMF).

- Example Data:

| Solvent | Solubility (mg/mL, 25°C) | pH Dependence |

|---|---|---|

| Water | 120 ± 5 | Soluble at pH < 4 (protonated amine) |

| Ethanol | 45 ± 3 | Insensitive |

| DMSO | >200 | Insensitive |

- Contradiction Analysis: Discrepancies may arise from residual dimer content (common in hydroxy acids). Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) before testing .

Q. What role does this compound play in synthesizing surface-active monomers, and how does its structure enhance micelle formation?

Methodological Answer:

- Monomer Design: The compound serves as a precursor for amphiphilic surfactants. React the carboxylic acid with long-chain alkyl bromides (e.g., dodecyl bromide) to create a hydrophobic tail .

- Micelle Optimization:

Q. Key Considerations for Researchers

特性

IUPAC Name |

(2S)-2-amino-6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUWXTFAPJJWPL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-77-1, 5462-80-6, 6033-32-5 | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-hydroxycaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-hydroxynorleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-HYDROXYNORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。